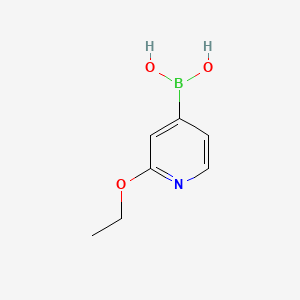

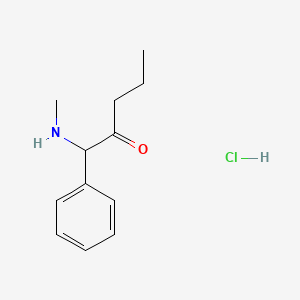

1-(methylamino)-1-phenylpentan-2-one hydrochloride

概要

説明

Isopentedrone (hydrochloride) is a substituted cathinone and designer drug that is structurally similar to methcathinone, a controlled psychoactive stimulant. It is a variant of pentedrone, where the alpha-propyl and beta-keto groups have switched positions . This compound has been detected in seized designer drug powders and is primarily used for forensic and research purposes .

準備方法

合成経路と反応条件: イソペンテッドロン(塩酸塩)の合成には、ペンテッドロンの転位が含まれ、α-プロピル基とβ-ケト基が入れ替わります この化合物がペンテッドロンの合成の副生成物であることは知られています .

工業生産方法: イソペンテッドロン(塩酸塩)の工業生産方法は、法医学および研究における主な用途のため、確立されていません。 この化合物は通常、分析用標準物質として少量合成されます .

化学反応の分析

反応の種類: イソペンテッドロン(塩酸塩)は、次を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化される可能性があります。

還元: 還元反応は、ケトン基をアルコールに変換できます。

置換: この化合物は、特にアミン基で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、ハロアルカンまたは酸塩化物などの試薬が含まれる場合があります。

生成される主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: アルコールの生成。

置換: 置換アミンまたは他の誘導体の生成。

科学的研究の応用

イソペンテッドロン(塩酸塩)は、主に法医学および研究で利用されています。 その用途には、以下が含まれます。

作用機序

イソペンテッドロン(塩酸塩)の特定の作用機序は、十分に文書化されていません。 置換カチノンとして、それはドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させることによって、興奮剤として作用すると考えられます。 この作用は、これらの神経伝達物質の再取り込みを阻害し、刺激の増強につながることが知られている他のカチノンと同様です .

類似化合物:

ペンテッドロン: α-プロピル基とβ-ケト基が入れ替わっていない、類似の構造を持つ置換カチノン.

独自性: イソペンテッドロン(塩酸塩)は、α-プロピル基とβ-ケト基の特定の転位により、ペンテッドロンやメスカリンなどの他の類似化合物とは異なるため、独特です .

類似化合物との比較

Pentedrone: A substituted cathinone with a similar structure, where the alpha-propyl and beta-keto groups are not switched.

Methcathinone: A controlled psychoactive stimulant with a similar core structure but different substituents.

Uniqueness: Isopentedrone (hydrochloride) is unique due to the specific rearrangement of the alpha-propyl and beta-keto groups, which distinguishes it from other similar compounds like pentedrone and methcathinone .

特性

IUPAC Name |

1-(methylamino)-1-phenylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10;/h4-6,8-9,12-13H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMWEMTEXKSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429402-13-0 | |

| Record name | Isopentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429402130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLB4U5W9CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)

![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)

![5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)](/img/structure/B590752.png)

![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)